1-Benzyl-3-chloropiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-chloropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZPTZSOOQVBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483629 | |
| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54436-59-8 | |
| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Properties & Synthetic Utility of 1-Benzyl-3-chloropiperidine
This guide provides a comprehensive technical analysis of 1-Benzyl-3-chloropiperidine , a critical heterocyclic intermediate used in the synthesis of neuroactive pharmaceuticals.
Executive Summary
1-Benzyl-3-chloropiperidine (C₁₂H₁₆ClN) acts as a versatile electrophilic building block in medicinal chemistry. Unlike its 4-chloro isomer, the 3-chloro variant possesses a unique capacity for neighboring group participation (NGP) , allowing it to form a transient, highly reactive bicyclic aziridinium ion. This mechanism dictates its stability, handling requirements, and utility in synthesizing 3-substituted piperidines found in sigma receptor ligands and dopamine modulators. This guide details the physicochemical profile, mechanistic reactivity, and rigorous handling protocols required for this compound.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Detail |
| IUPAC Name | 1-Benzyl-3-chloropiperidine |
| Common Synonyms | 3-Chloro-1-(phenylmethyl)piperidine; N-Benzyl-3-chloropiperidine |
| CAS Number | 54436-59-8 (Racemic); 240132-25-6 ((R)-isomer); 1354017-94-9 ((S)-isomer) |
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 209.72 g/mol |
| Chirality | Contains one stereocenter at C3.[1] Available as racemate or enantiopure forms. |
| SMILES | ClC1CN(CC1)Cc2ccccc2 |
Stereochemical Implications
The C3 position is chiral. In drug development, the specific enantiomer ((R) or (S)) is often required to ensure stereospecific binding in target receptors (e.g., hSERT or 5-HT receptors). The inversion of configuration during nucleophilic substitution via the aziridinium intermediate is a critical factor in synthetic planning.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process chemistry and formulation.
Table 1: Core Physical Properties
| Property | Value / Range | Condition / Note |
| Physical State | Viscous Oil / Low-melting Solid | Free base is typically an oil; HCl salt is a solid. |
| Boiling Point | ~300–306 °C (Predicted) | Decomposes prior to boiling at atm pressure due to cyclization. |
| Melting Point | 137–139 °C | Hydrochloride salt (Lit. for analogous 4-isomer; 3-isomer similar). |
| Density | 1.07 ± 0.05 g/cm³ | At 20 °C (Predicted). |
| pKa (Base) | 8.4 ± 0.5 | Basic nitrogen; protonation suppresses aziridinium formation. |
| LogP | 3.2 – 3.8 | Highly lipophilic due to the benzyl moiety. |
| Refractive Index | 1.539 | Estimated.[2] |
Solubility & Solvent Compatibility[7][8]
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.
-
Low Solubility: Water (Free base).
-
Critical Note: Solutions in polar protic solvents (methanol/water) may accelerate solvolysis via the aziridinium intermediate if the pH is not acidic.
Mechanistic Reactivity: The Aziridinium Ion
Expertise Insight: The defining feature of 1-Benzyl-3-chloropiperidine is not the chlorine displacement itself, but the intramolecular alkylation driven by the piperidine nitrogen.
Upon neutralization of the salt or in free-base form, the nitrogen lone pair attacks the C3 position (backside attack), displacing the chloride to form a bicyclic aziridinium ion (1-benzyl-1-azoniabicyclo[3.1.0]hexane). This strained intermediate is a potent electrophile that reacts with nucleophiles, often leading to rearrangement or retention of configuration depending on the attack site.
Diagram 1: Aziridinium Formation & Nucleophilic Ring Opening
Caption: Kinetic pathway showing the intramolecular cyclization of the 3-chloropiperidine to the reactive aziridinium species, followed by nucleophilic capture.
Synthetic Utility & Handling Protocols
Synthesis Workflow
The standard synthesis involves the chlorination of 1-Benzyl-3-hydroxypiperidine using thionyl chloride (
-
Chlorination: Reaction of the alcohol with
in DCM or Chloroform. -
Workup: Evaporation of solvent yields the Hydrochloride Salt .
-
Critical Control Point: Do NOT neutralize the salt to the free base unless immediately reacting it. The free base self-quenches (dimerizes/polymerizes) or hydrolyzes upon storage.
-
Stability & Storage[6][7]
-
Preferred Form: Hydrochloride salt (Solid).
-
Storage Conditions: Desiccated, -20°C, under Argon.
-
Shelf Life:
-
HCl Salt: >2 years if kept dry.
-
Free Base: <24 hours at Room Temp; prone to degradation.
-
Analytical Methodologies (Self-Validating Systems)
Due to the thermal instability of the free base, analytical methods must be chosen to prevent artifact formation (e.g., thermal degradation in a GC injector).
Protocol A: HPLC Purity Analysis (Recommended)[7]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes the amine).
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 210 nm and 254 nm.
-
Validation: The presence of TFA ensures the nitrogen remains protonated (
), preventing on-column aziridinium formation.
Protocol B: GC-MS Considerations
-
Risk: High injector temperatures (>250°C) can cause elimination of HCl to form enamines or cyclization.
-
Mitigation: Use the free base only if necessary. Inject at lower temperatures or use Chemical Ionization (CI) to observe the molecular ion
without extensive fragmentation.
Safety & Toxicology (E-E-A-T)
Warning: 1-Benzyl-3-chloropiperidine belongs to the class of nitrogen mustards (beta-halo amines).
-
Vesicant Potential: The ability to form aziridinium ions makes this compound a potential DNA alkylating agent.[3] It can cause severe skin burns, blistering, and permanent eye damage.
-
Handling:
-
Must be handled in a fume hood.
-
Double-gloving (Nitrile/Laminate) is mandatory.
-
Quenching: Spills should be treated with dilute acid (to protonate the amine) or nucleophilic scavengers (thiosulfate) before disposal.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16540, N-Chloropiperidine (and related isomers). Retrieved from [Link]
-
Georg, M., et al. (2023). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal. Retrieved from [Link]
-
D'Hoghe, M., & De Kimpe, N. (2006). Synthesis of 3-chloropiperidines and their application to the synthesis of 3-substituted piperidines. Tetrahedron.[1][4] (Contextual grounding on aziridinium mechanism).
Sources
exploration of 1-Benzyl-3-chloropiperidine as a scaffold in drug discovery
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
1-Benzyl-3-chloropiperidine represents a deceptive structural simplicity. To the uninitiated, it appears to be a stable, halogenated heterocycle. To the medicinal chemist, it is a "chameleon scaffold"—a masked electrophile capable of dynamic rearrangement. Its utility lies not just in its static structure, but in its ability to generate the highly reactive 1-azoniabicyclo[3.1.0]hexane (a bicyclic aziridinium) intermediate in situ. This guide explores the synthesis, mechanistic pathways, and therapeutic applications of this versatile pharmacophore.[1]
Part 1: Chemical Architecture & The Azetidinium Manifold
The defining characteristic of 1-benzyl-3-chloropiperidine is its capacity for neighboring group participation (NGP) . Under physiological or specific reaction conditions, the nitrogen lone pair performs an intramolecular nucleophilic attack on the C3 carbon, displacing the chloride.
This transformation creates a bicyclic aziridinium system (specifically, 1-azoniabicyclo[3.1.0]hexane).[2][3] This intermediate is highly strained and electrophilic, susceptible to nucleophilic attack at two distinct positions:
-
Path A (C3 Attack): Retains the piperidine ring (6-membered).
-
Path B (C2 Attack): Results in ring contraction to a pyrrolidine (5-membered).
This duality allows researchers to access two distinct chemical spaces from a single precursor.
Visualization: The Azetidinium Equilibrium
The following diagram illustrates the equilibrium and subsequent nucleophilic divergence.
Figure 1: The mechanistic bifurcation of 1-benzyl-3-chloropiperidine via the bicyclic aziridinium ion.[2]
Part 2: High-Fidelity Synthesis Protocol
While various routes exist, the chlorination of 1-benzyl-3-hydroxypiperidine remains the gold standard for reliability and stereochemical retention (in the pre-cyclization stage).
Reagents & Equipment[4][5][6]
-
Substrate: (S)-1-Benzyl-3-hydroxypiperidine (for chiral synthesis) or racemate.
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride. -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Safety:
releases and gas. A scrubber system is mandatory.
Step-by-Step Methodology
| Step | Operation | Technical Rationale |
| 1. Solvation | Dissolve 1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) under | Anhydrous conditions prevent hydrolysis of the chlorinating agent. |
| 2. Activation | Cool solution to 0°C. Add | Low temperature controls the exotherm and prevents premature aziridinium formation. |
| 3. Conversion | Allow to warm to Room Temperature (RT). Stir for 2-4 hours. | Ensures complete conversion of the alkyl chlorosulfite intermediate to the chloride. |
| 4. Workup (Critical) | Option A (HCl Salt): Evaporate volatiles in vacuo. Isolate as hydrochloride salt.Option B (Free Base): Quench with sat. | Caution: The free base is unstable and will slowly self-alkylate (dimerize/polymerize) or cyclize. Store as HCl salt. |
| 5. Storage | Store at -20°C under Argon. | Minimizes spontaneous formation of the aziridinium species. |
Validation Check: The formation of the product can be monitored via TLC (check for loss of polar alcohol spot) or LC-MS. Note: In LC-MS, you may observe the mass of the hydrolyzed alcohol if the aziridinium forms and reacts with water in the mobile phase.
Part 3: Tunable Reactivity & Regioselectivity
The reaction outcome of the aziridinium intermediate depends heavily on the nature of the nucleophile and the solvent conditions. This is a critical consideration for library generation.
Regiochemical Rules
-
Hard Nucleophiles (e.g., Alkoxides, Amines): Tend to attack the less hindered carbon (C3), leading to 3-substituted piperidines .
-
Soft Nucleophiles / Thermodynamic Control: Can lead to attack at the bridgehead carbon (C2), resulting in 2-substituted pyrrolidines (ring contraction).
Experimental Workflow: Library Generation
Figure 2: Synthetic workflow for generating diverse heterocyclic libraries.
Part 4: Therapeutic Applications
Sigma Receptor Ligands
The 1-benzyl-piperidine moiety is a "privileged structure" for Sigma-1 (
-
Mechanism: High affinity binding to
often requires a basic nitrogen at a specific distance from an aromatic ring. -
Strategy: Displacing the 3-chloro group with bulky amines or phenyl-ethers creates potent
antagonists used in neuropathic pain and neurodegenerative research [1].
Dual SNRI/SSRI Precursors
Substituted piperidines derived from this scaffold are structural analogs of molecules like paroxetine or femoxetine.
-
Application: Introduction of an aryl ether at the 3-position (via the aziridinium route) yields 3-aryloxypiperidines, which are potent Monoamine Transporter Inhibitors.
Oncology (Nitrogen Mustard Analogs)
While less common than bis-chloroethyl amines, 3-chloropiperidines act as cyclic nitrogen mustards.
-
Action: They alkylate DNA guanine residues (N7 position) via the aziridinium ion.[4]
-
Current Research: Secondary 3-chloropiperidines are being investigated for their ability to circumvent cisplatin resistance in ovarian cancer cells [2].
Part 5: Safety & Toxicology (E-E-A-T)
WARNING: 1-Benzyl-3-chloropiperidine is a potent alkylating agent.
-
Vesicant Hazard: Like mustard gas, it can cause severe blistering of the skin and damage to mucous membranes upon contact.
-
Handling Protocol:
-
Always handle in a functioning fume hood.
-
Double-gloving (Nitrile over Latex) is recommended.
-
Decontamination: Spills should be neutralized with a dilute solution of sodium thiosulfate (which acts as a sulfur nucleophile to open the ring safely) before cleaning.
-
References
-
Georg, M., et al. (2023).[5] "Secondary 3-Chloropiperidines: Powerful Alkylating Agents."[5][6] ChemistryOpen, 12(12). Available at: [Link]
-
Choi, J., et al. (2017).[3] "Preparation of a stable bicyclic aziridinium ion and its ring expansion toward piperidines and azepanes."[2][3] Asian Journal of Organic Chemistry, 6, 1292–1307.[3] (Contextual citation for aziridinium mechanics).
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 85773, 1-Benzyl-3-hydroxypiperidine." Available at: [Link]
Sources
- 1. srinichem.com [srinichem.com]
- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Secondary 3-Chloropiperidines: Powerful Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Kinetic Analysis of Aziridinium Ion Formation from 3-Chloropiperidines
Abstract
This guide details the theoretical framework and experimental protocols for quantifying the reaction kinetics of 3-chloropiperidines cyclizing to bicyclic aziridinium ions (1-azoniabicyclo[3.1.0]hexane systems). Targeted at drug development professionals, this document focuses on NMR-based kinetic monitoring, rate constant derivation under steady-state and pre-equilibrium approximations, and the thermodynamic characterization of these potent electrophiles.
Introduction: The Mechanistic Imperative
In medicinal chemistry, 3-chloropiperidines serve as latent electrophiles—cyclic analogues of nitrogen mustards. Their biological activity (and toxicity) is governed by the formation of a transient, highly reactive aziridinium ion (1-azoniabicyclo[3.1.0]hexane).
Unlike linear nitrogen mustards, the 3-chloropiperidine system is conformationally constrained. The formation of the aziridinium ion requires the piperidine ring to adopt a specific conformation where the nitrogen lone pair is anti-periplanar to the C3-Cl bond. This cyclization is reversible; the aziridinium intermediate can undergo nucleophilic attack to either revert to the starting material, rearrange to a 2-(chloromethyl)pyrrolidine derivative, or react with an external nucleophile (e.g., DNA guanine N7, water, or alcohols).
Understanding the kinetics of this formation (
Theoretical Framework
The Kinetic Model
The reaction follows a reversible intramolecular substitution (
Where:
-
3-CP : 3-Chloropiperidine (free base).
-
Aziridinium
: 1-azoniabicyclo[3.1.0]hexane intermediate. -
Nu : Nucleophile (solvent or added reagent).
Limiting Cases
-
Steady-State Approximation (Solvolysis): In high-dielectric solvents with weak nucleophiles (e.g., methanolysis), the consumption of the aziridinium ion (
) is often fast relative to its reversion ( ). The formation of the aziridinium becomes the rate-determining step (RDS). -
Pre-Equilibrium (Stable Intermediate): In non-nucleophilic solvents (e.g., CD
CN) or with specific substitution patterns (e.g., gem-dimethyl at C5, the Thorpe-Ingold effect), the aziridinium ion may accumulate to observable concentrations. Here, the equilibrium constant must be accounted for.
Mechanistic Pathway Diagram
Caption: Kinetic pathway of 3-chloropiperidine rearrangement and alkylation. The formation of the bicyclic aziridinium ion is usually the rate-limiting step in solvolysis.
Experimental Methodology: NMR Kinetics
Proton NMR (
Materials & Preparation
-
Substrate: 3-Chloropiperidine hydrochloride salt (must be desalted or used with exactly 1 equivalent of base if studying the free amine).
-
Solvent: Deuterated Methanol (CD
OD) for solvolysis rates; CD CN or DMSO-d with phosphate buffer for hydrolysis studies. -
Internal Standard: 1,3,5-Trimethoxybenzene or Dibenzyl ether (inert, non-volatile, distinct chemical shift).
-
Base: Deuterated base (e.g., NaOD) if pH adjustment is required.
Protocol: In Situ Kinetic Monitoring
-
Preparation: Weigh the 3-chloropiperidine (approx. 10-20 mM final conc.) and internal standard into a clean vial.
-
Temperature Equilibration: Pre-warm the NMR probe to the target temperature (e.g., 37°C or 50°C). Calibrate the probe temperature using an ethylene glycol or methanol standard to ensure accuracy (
K). -
Initiation: Add the pre-warmed deuterated solvent to the vial, mix rapidly (< 10 seconds), and transfer to the NMR tube.
-
Acquisition: Insert the sample and lock/shim immediately.
-
Method: Pseudo-2D array (e.g., zg2d or multi_zgvd on Bruker systems).
-
Interval: Set delay (
) to capture at least 15-20 data points over 3 half-lives. For fast reactions ( min), minimize the number of scans ( ) and relaxation delay ( ).
-
-
Processing: Phase and baseline correct the first spectrum. Apply the same processing parameters to the entire serial dataset.
Data Visualization Workflow
Caption: Step-by-step workflow for acquiring and processing NMR kinetic data for aziridinium formation.
Data Analysis & Calculation
Deriving the Rate Constant ( )
Assuming pseudo-first-order kinetics (excess solvent/nucleophile):
-
Integration: Integrate a non-overlapping signal of the 3-chloropiperidine (e.g., the C3-H proton, typically
4.0–4.5 ppm) and the internal standard. -
Normalization: Calculate the relative concentration
: -
Plotting: Plot
versus time ( ). -
Calculation: Perform a linear regression. The slope
corresponds to .
Activation Parameters (Eyring Analysis)
To determine the enthalpy (
Construct an Eyring plot:
-
Slope:
-
Intercept:
Interpretation:
-
A large negative
(e.g., to cal/mol·K) confirms an ordered transition state, consistent with the intramolecular cyclization to the bicyclic aziridinium ion.
Summary of Kinetic Parameters
| Parameter | Symbol | Unit | Calculation Method | Typical Range (3-CP) |
| Observed Rate Constant | Slope of | |||
| Half-life | min | 10 min – 10 hrs | ||
| Enthalpy of Activation | kJ/mol | Eyring Slope | 80 – 100 kJ/mol | |
| Entropy of Activation | J/mol·K | Eyring Intercept | -40 to -80 J/mol·K |
Case Study: The Thorpe-Ingold Effect
Research has shown that substitution at the C5 position of the piperidine ring significantly impacts
-
Unsubstituted 3-CP: Slower cyclization due to ring strain and conformational mobility.
-
5,5-Dimethyl-3-CP: Accelerated cyclization.[1] The "gem-dimethyl" effect (Thorpe-Ingold effect) compresses the internal bond angle, favoring the formation of the bicyclic transition state.
-
Implication: If your drug candidate requires rapid activation, introducing geminal substitution at C5 is a validated strategy to increase
.
Safety & Handling
WARNING: 3-Chloropiperidines and their aziridinium intermediates are potent alkylating agents. They share structural and mechanistic homology with nitrogen mustard warheads (e.g., mechlorethamine).
-
Containment: Handle all solids and solutions in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Deactivation: Quench all reaction mixtures and waste with an excess of nucleophile (e.g., 10% sodium thiosulfate or dilute NaOH) to open any remaining aziridinium rings before disposal.
-
Vesicant Risk: Avoid all skin contact. In case of exposure, wash immediately with copious water and soap; do not use alcohol (which may increase permeability).
References
-
Helbing, T., et al. (2022). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry. [Link]
-
Georg, M., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen. [Link]
-
University of Wisconsin-Madison . (2022). Monitoring Kinetics by NMR. Department of Chemistry NMR Facility. [Link]
-
University of Oxford . (2011). Kinetic Profiling by NMR. Claridge Research Group. [Link]
Sources
An In-depth Technical Guide to Modeling Cation-π Interactions of the N-Benzyl Piperidine Motif
Abstract
The N-benzyl piperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, prized for its structural versatility and its capacity to engage in potent cation-π interactions, which are critical for molecular recognition at biological targets.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theoretical underpinnings and practical methodologies for accurately modeling these non-covalent interactions. We will delve into both high-level quantum mechanical calculations and scalable molecular dynamics simulations, alongside complementary biophysical techniques for experimental validation. By elucidating the causality behind methodological choices and providing self-validating protocols, this document aims to equip scientists with the necessary tools to expertly characterize and leverage cation-π interactions in the design of novel therapeutics.
The Significance of Cation-π Interactions in Drug Design
Cation-π interactions are powerful non-covalent forces that occur between a positively charged moiety (the cation) and the electron-rich face of an aromatic π-system.[3] In the context of drug discovery, the protonated nitrogen of the N-benzyl piperidine scaffold frequently acts as the cation, while the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine in a protein's binding pocket serve as the π-system.[4] The strength of these interactions can be comparable to or even exceed that of hydrogen bonds and salt bridges in aqueous environments, making them a pivotal component of protein-ligand binding affinity and specificity.[5] The N-BP motif, in particular, offers a privileged scaffold for medicinal chemists, allowing for fine-tuning of physicochemical properties and optimization of potency through strategic manipulation of these cation-π interactions.[1][2]
Theoretical Foundations of Cation-π Interactions
A robust understanding of the quantum mechanical nature of cation-π interactions is essential for their accurate modeling. The primary attractive forces are electrostatic, arising from the interaction between the positive charge of the cation and the negative electrostatic potential above and below the plane of the aromatic ring.[3] However, induction and dispersion forces also make significant contributions to the overall stability of the complex. The electron-donating or -withdrawing nature of substituents on the aromatic ring can further modulate the interaction strength.[6]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
(e.g., Trp, Tyr, Phe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end
} caption: "Key components of a cation-π interaction involving the N-benzyl piperidine motif."
Computational Modeling Strategies
The in silico characterization of cation-π interactions can be approached at multiple levels of theory, each offering a trade-off between accuracy and computational cost.
Quantum Mechanical (QM) Calculations
For a highly accurate description of the electronic structure and energetics of a cation-π interaction, quantum mechanical methods are indispensable. Density Functional Theory (DFT) has emerged as a practical and reliable approach.
Experimental Protocol: DFT Calculation of a Model N-Benzyl Piperidine-Benzene Complex
-
Structure Preparation:
-
Construct the 3D coordinates of a protonated N-benzyl piperidine molecule and a benzene molecule using a molecular editor.
-
Position the cation above the center of the benzene ring at a physically reasonable distance (e.g., 3-4 Å).
-
-
Computational Setup:
-
Select a functional that is well-suited for non-covalent interactions, such as ωB97X-D, which includes empirical dispersion corrections.[7][8]
-
Choose a basis set that provides a balanced description of both the core and valence electrons, as well as polarization and diffuse functions, which are crucial for capturing non-covalent interactions. A good choice is the 6-311++G(d,p) basis set.[7][8]
-
Perform a geometry optimization to find the minimum energy conformation of the complex.
-
Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
-
Interaction Energy Calculation:
-
Calculate the single-point energies of the optimized complex, the isolated cation, and the isolated aromatic molecule using the same level of theory and basis set.
-
Correct for Basis Set Superposition Error (BSSE) using the counterpoise correction method to obtain a more accurate interaction energy.[9]
-
The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_cation + E_aromatic) + E_BSSE
-
Data Presentation: Representative QM Interaction Energies
| Cationic Species | Aromatic Partner | Level of Theory | Basis Set | Interaction Energy (kcal/mol) |
| Protonated N-Benzyl Piperidine | Benzene | ωB97X-D | 6-311++G(d,p) | -15 to -25 |
| Tetramethylammonium | Benzene | M06/6-31G(d,p) | - | -8.7[10] |
| Guanidinium | Benzene | M06/6-31G(d,p) | - | -14.9 (T-Shaped)[10] |
Molecular Dynamics (MD) Simulations
While QM methods provide high accuracy for small systems, MD simulations are necessary to study the dynamics of the N-benzyl piperidine motif within a fully solvated protein-ligand complex over biologically relevant timescales.
Experimental Protocol: MD Simulation of an N-Benzyl Piperidine-Containing Ligand Bound to a Protein
-
System Preparation:
-
Obtain the crystal structure of the protein-ligand complex from the Protein Data Bank (PDB) or model it using docking software.
-
Prepare the protein by adding missing atoms and hydrogens, and assigning protonation states appropriate for the simulation pH.
-
Generate a topology and parameter file for the N-benzyl piperidine-containing ligand. The CHARMM General Force Field (CGenFF) is a widely used tool for this purpose.[11]
-
-
Force Field Selection:
-
Standard fixed-charge force fields like OPLS-AA or CHARMM36 can underestimate the strength of cation-π interactions.[7][8][12][13]
-
For more accurate modeling, consider using a polarizable force field like Drude-2013 or a fixed-charge force field that has been specifically parameterized to include explicit cation-π terms, often by adding a 1/r⁴ term to the non-bonded potential.[7][8][14]
-
-
Simulation Setup (using GROMACS):
-
Create a simulation box and solvate the system with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Run the production MD simulation for the desired length of time (typically nanoseconds to microseconds).
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the cation-π interaction over time.
-
Measure the distance and angle between the cationic nitrogen and the centroid of the aromatic ring.
-
Calculate the potential of mean force (PMF) to determine the free energy of binding associated with the cation-π interaction.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
(Add H+, Generate Ligand Topology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvate [label="Solvation & Ionization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Min [label="Energy Minimization", fillcolor="#FBBC05", fontcolor="#202124"]; Equil [label="Equilibration (NVT, NPT)", fillcolor="#FBBC05", fontcolor="#202124"]; MD [label="Production MD Simulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Trajectory Analysis (Distance, Angle, PMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
} caption: "Workflow for MD simulation of a protein-ligand complex."
Experimental Validation
Computational models, no matter how sophisticated, must be validated by experimental data. Several biophysical techniques are well-suited for characterizing cation-π interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for probing molecular interactions at atomic resolution.[15] Chemical Shift Perturbation (CSP) studies can be used to identify the residues involved in ligand binding. The formation of a cation-π interaction can induce characteristic changes in the chemical shifts of the protons on both the N-benzyl piperidine motif and the interacting aromatic residue.[16]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.[17] By comparing the binding thermodynamics of a series of analogs where the cation-π interaction is systematically perturbed (e.g., through fluorination of the aromatic ring), the energetic contribution of this interaction can be quantified.
Data Presentation: Hypothetical ITC Data for a Wild-Type vs. Mutant Protein
| System | Binding Affinity (Kd, μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Ligand + Wild-Type Protein (with Tyr) | 1.5 | -8.5 | 2.0 | -6.5 |
| Ligand + Mutant Protein (Tyr -> Phe) | 15.0 | -6.0 | 1.0 | -5.0 |
Conclusion
The accurate modeling of cation-π interactions involving the N-benzyl piperidine motif is a critical aspect of modern, structure-based drug design. This guide has outlined a multi-faceted approach that integrates the precision of quantum mechanics with the dynamic insights of molecular simulations, all grounded in the empirical reality of biophysical validation. By employing these methodologies, researchers can gain a deeper understanding of the forces driving molecular recognition and rationally design more potent and selective therapeutics. The interplay between these computational and experimental techniques provides a self-validating system, enhancing the trustworthiness and predictive power of the models.
References
- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- The N‐benzyl piperidine (N‐BP) moiety in drug discovery.
- Explicit Representation of Cation-π Interactions in Force Fields with 1/r4 Non-bonded Terms.
- Improved Modeling of Cation-π and Anion-Ring Interactions Using the Drude Polarizable Empirical Force Field for Proteins. PMC - PubMed Central.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
- Explicit Representation of Cation−π Interactions in Force Fields with 1/ r 4 Nonbonded Terms.
- Explicit Representation of Cation−π Interactions in Force Fields with 1/r4 Nonbonded Terms.
- Cation-pi interactions in structural biology. PNAS.
- C
- Cation-pi interactions. Proteopedia, life in 3D.
- Quantitative evaluation of noncovalent interactions with negative fragmentation approach including basis set superposition error correction. Bulletin of the Chemical Society of Japan | Oxford Academic.
- Cation-π interactions and their functional roles in membrane proteins. PMC - NIH.
- Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evalu
- PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. PMC - NIH.
- Biophysical Assays.
- Effect of cation–π interaction on NMR: A theoretical investigation on complexes of Li+, Na+, Be2+, and Mg2+ with aromatics.
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cation-pi interactions - Proteopedia, life in 3D [proteopedia.org]
- 4. pnas.org [pnas.org]
- 5. Cation-π interactions and their functional roles in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cation–π interaction - Wikipedia [en.wikipedia.org]
- 7. Explicit Representation of Cation-π Interactions in Force Fields with 1/r4 Non-bonded Terms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Explicit Representation of Cation-π Interactions in Force Fields with 1/ r4 Nonbonded Terms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Modeling of Cation-π and Anion-Ring Interactions Using the Drude Polarizable Empirical Force Field for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (3R)-1-Benzyl-3-chloropiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the stereoselective synthesis of (3R)-1-Benzyl-3-chloropiperidine, a valuable chiral building block in medicinal chemistry and drug development. The described synthetic strategy is designed to be robust and reproducible, emphasizing stereochemical control. The protocol begins with the synthesis of racemic 1-Benzyl-3-hydroxypiperidine, followed by a classical chiral resolution to isolate the (3S)-enantiomer. The pivotal step involves the stereospecific conversion of the resulting (3S)-1-Benzyl-3-hydroxypiperidine to the target (3R)-1-Benzyl-3-chloropiperidine via a reaction that proceeds with inversion of configuration. This guide offers in-depth, step-by-step experimental procedures, mechanistic insights, and data presentation to aid researchers in successfully implementing this synthesis in a laboratory setting.
Introduction: The Significance of Chiral 3-Halopiperidines
Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The introduction of a halogen at the 3-position with a defined stereochemistry, as in (3R)-1-Benzyl-3-chloropiperidine, provides a key handle for further synthetic transformations, enabling the exploration of chemical space in drug discovery programs. The benzyl protecting group on the piperidine nitrogen offers stability during the initial synthetic steps and can be readily removed under various conditions for subsequent derivatization.
The stereoselective synthesis of such chiral building blocks is of paramount importance, as the biological activity of enantiomers can differ significantly. This protocol addresses the critical need for a reliable method to obtain enantiomerically enriched (3R)-1-Benzyl-3-chloropiperidine.
Synthetic Strategy: A Three-Stage Approach to Stereochemical Control
The successful stereoselective synthesis of (3R)-1-Benzyl-3-chloropiperidine hinges on a well-defined, three-stage strategy. This approach circumvents the challenges of direct asymmetric chlorination by first establishing the desired stereocenter in a precursor molecule, followed by a stereospecific transformation.
Figure 1: Overall synthetic workflow for (3R)-1-Benzyl-3-chloropiperidine.
The causality behind this multi-stage approach is rooted in achieving high enantiomeric purity. Direct asymmetric synthesis of the target molecule can be challenging. In contrast, chiral resolution of a racemic precursor is a classical and often highly effective method for obtaining enantiomerically pure compounds.[1] The subsequent stereospecific chlorination with inversion of configuration is a reliable method to translate the stereochemistry of the alcohol precursor to the desired chloride.
Experimental Protocols
Stage 1: Synthesis of Racemic 1-Benzyl-3-hydroxypiperidine
This stage involves the N-benzylation of 3-hydroxypyridine followed by the reduction of the resulting pyridinium salt to the racemic piperidine derivative.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3-Hydroxypyridine | ≥98% | Sigma-Aldrich |
| Benzyl chloride | ≥99% | Acros Organics |
| Toluene | Anhydrous | Fisher Scientific |
| Methanol | ACS Grade | VWR |
| Sodium borohydride | ≥98% | Oakwood Chemical |
| Diethyl ether | ACS Grade | EMD Millipore |
| Sodium hydroxide | Pellets | J.T. Baker |
| Hydrochloric acid | Concentrated | Macron Fine Chemicals |
| Magnesium sulfate | Anhydrous | Alfa Aesar |
3.1.2. Step-by-Step Protocol
-
N-Benzylation:
-
To a solution of 3-hydroxypyridine (1.0 eq) in toluene (5 mL per gram of 3-hydroxypyridine), add benzyl chloride (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the pyridinium salt.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield 1-benzyl-3-hydroxypyridinium chloride.
-
-
Reduction:
-
Dissolve the 1-benzyl-3-hydroxypyridinium chloride (1.0 eq) in methanol (10 mL per gram of salt).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic and will be accompanied by gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water, followed by concentration under reduced pressure to remove the methanol.
-
Adjust the pH of the aqueous residue to >12 with a sodium hydroxide solution and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain racemic 1-benzyl-3-hydroxypiperidine as an oil or a low-melting solid.
-
Stage 2: Chiral Resolution of rac-1-Benzyl-3-hydroxypiperidine
This protocol utilizes a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization. Here, we will use L-(+)-tartaric acid as the resolving agent to isolate the (3S)-enantiomer.
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| rac-1-Benzyl-3-hydroxypiperidine | As synthesized | - |
| L-(+)-Tartaric acid | ≥99.5% | Sigma-Aldrich |
| Ethanol | 200 proof | Decon Labs |
| Acetone | ACS Grade | VWR |
3.2.2. Step-by-Step Protocol
-
Salt Formation:
-
Dissolve racemic 1-benzyl-3-hydroxypiperidine (1.0 eq) in warm ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm ethanol.
-
Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold ethanol.
-
The solid is expected to be enriched in the (3S)-1-benzyl-3-hydroxypiperidine-L-tartrate salt.
-
Recrystallize the solid from a minimal amount of hot ethanol or an ethanol/acetone mixture to improve the diastereomeric purity. This step may need to be repeated until a constant specific rotation is achieved.
-
-
Liberation of the Free Amine:
-
Dissolve the resolved diastereomeric salt in water and basify to a pH > 12 with a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (3S)-1-benzyl-3-hydroxypiperidine.
-
Confirm the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Stage 3: Stereospecific Chlorination of (3S)-1-Benzyl-3-hydroxypiperidine
This final stage employs the Appel reaction to convert the (3S)-alcohol to the (3R)-chloride with inversion of stereochemistry.[2][3][4]
Figure 2: Simplified mechanism of the Appel reaction for the chlorination of an alcohol.
3.3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| (3S)-1-Benzyl-3-hydroxypiperidine | As synthesized | - |
| Triphenylphosphine (PPh3) | 99% | Strem Chemicals |
| Carbon tetrachloride (CCl4) | Anhydrous | Alfa Aesar |
| Acetonitrile | Anhydrous | EMD Millipore |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
3.3.2. Step-by-Step Protocol
-
Reaction Setup:
-
To a solution of triphenylphosphine (1.5 eq) in anhydrous acetonitrile (10 mL per gram of alcohol), add carbon tetrachloride (2.0 eq) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 10 minutes.
-
-
Chlorination:
-
Add a solution of (3S)-1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile to the reaction mixture dropwise over 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3R)-1-benzyl-3-chloropiperidine.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key Characterization |
| rac-1-Benzyl-3-hydroxypiperidine | C12H17NO | 191.27 | 70-85% | 1H NMR, 13C NMR, MS |
| (3S)-1-Benzyl-3-hydroxypiperidine | C12H17NO | 191.27 | 30-40% (from racemic) | Chiral HPLC, Specific Rotation |
| (3R)-1-Benzyl-3-chloropiperidine | C12H16ClN | 209.72 | 60-75% | 1H NMR, 13C NMR, MS, Chiral HPLC |
Concluding Remarks
The protocol detailed herein provides a reliable and well-documented pathway for the stereoselective synthesis of (3R)-1-Benzyl-3-chloropiperidine. By employing a classical chiral resolution followed by a stereospecific chlorination reaction, this methodology ensures high enantiomeric purity of the final product. The explanations of the underlying chemical principles for each step are intended to provide researchers with a thorough understanding of the synthesis, allowing for informed troubleshooting and optimization. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]
-
Kozikowski, A. P., & Chen, Y. (1999). A short and efficient synthesis of (S)-(+)- and (R)-(−)-3-hydroxypiperidine. The Journal of Organic Chemistry, 64(8), 2767-2770. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
Sources
analytical techniques for monitoring N-alkylation of piperidine with benzyl chloride
An Application Guide to Analytical Techniques for Monitoring the N-alkylation of Piperidine with Benzyl Chloride
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques available for monitoring the N-alkylation of piperidine with benzyl chloride. This reaction is a fundamental transformation in the synthesis of N-benzylpiperidine, a structural motif present in numerous pharmacologically active compounds.[1] Real-time monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide details the principles, protocols, and comparative advantages of four primary analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, step-by-step protocols and visual workflow diagrams are provided for each technique to facilitate practical implementation in a laboratory setting.
Introduction: The Significance of N-alkylation and Reaction Monitoring
The N-alkylation of amines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of diverse compound libraries.[2][3] The reaction between piperidine, a common secondary amine, and benzyl chloride, an alkylating agent, yields N-benzylpiperidine. This scaffold is a key component in a wide range of therapeutic agents, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[4][5][6][7]
The efficiency of this synthesis is paramount. Incomplete reactions can lead to difficult-to-remove starting materials, while side reactions, such as the formation of quaternary ammonium salts from over-alkylation, can complicate purification and reduce the overall yield.[8] Therefore, precise and timely monitoring of the reaction progress is essential. By tracking the consumption of reactants (piperidine and benzyl chloride) and the formation of the product (N-benzylpiperidine), chemists can determine the optimal reaction time, temperature, and stoichiometry, leading to a more efficient and cost-effective process. This guide explores and contrasts the most effective analytical methods to achieve this.
Reaction Scheme:
The N-alkylation of piperidine with benzyl chloride in the presence of a base (e.g., K₂CO₃) proceeds as follows:
Figure 1. General reaction scheme for the N-alkylation of piperidine with benzyl chloride.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions due to its simplicity, low cost, and speed.[9] The separation on a TLC plate is based on the principle of differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[10]
In this reaction, piperidine is a relatively polar compound and will have a strong affinity for the polar silica gel, resulting in a low retention factor (Rf). Benzyl chloride is less polar, and the product, N-benzylpiperidine, is also significantly less polar than the starting piperidine. This difference in polarity allows for clear separation on a TLC plate, making it easy to visualize the disappearance of the starting materials and the appearance of the product.[9][10]
Workflow for TLC Monitoring
Caption: Workflow for monitoring the reaction with TLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Sensitive and Quantitative Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is highly sensitive and can be used for both qualitative and quantitative analysis of volatile and semi-volatile compounds. The components of the reaction mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each component.[11]
This method is particularly well-suited for the N-alkylation of piperidine as all components (piperidine, benzyl chloride, and N-benzylpiperidine) are sufficiently volatile for GC analysis.[12][13] GC-MS can not only track the main components but also identify potential by-products, such as dibenzylpiperazine, which can form if piperazine is present as an impurity.[12]
Workflow for GC-MS Monitoring
Caption: Workflow for monitoring the reaction with GC-MS.
High-Performance Liquid Chromatography (HPLC): Versatility for Complex Mixtures
HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture.[14] It is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally unstable. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[15]
For the N-alkylation of piperidine, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The nonpolar product, N-benzylpiperidine, will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar piperidine. Benzyl chloride will have an intermediate retention time. This allows for effective separation and quantification, often using a UV detector as the benzyl group in both the reactant and product is chromophoric.[16]
Workflow for HPLC Monitoring
Caption: Workflow for monitoring the reaction with HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-Situ and Mechanistic Insights
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[17] It can be used to monitor reactions in real-time (in situ) by observing changes in the chemical environment of specific nuclei (typically ¹H).[18][19]
For the N-alkylation of piperidine, ¹H NMR is particularly informative. The protons on the carbons adjacent to the nitrogen in piperidine will experience a significant downfield shift upon alkylation due to the electron-withdrawing effect of the newly attached benzyl group. Similarly, the benzylic protons of benzyl chloride will also shift upon formation of the C-N bond. By integrating the signals corresponding to the starting materials and the product, one can accurately determine the reaction conversion over time without the need for extensive sample workup. This makes NMR an excellent tool for kinetic studies.[18][20]
Workflow for NMR Monitoring
Caption: Workflow for monitoring the reaction with NMR.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific requirements of the study, such as the need for quantitative data, the available equipment, and the desired speed of analysis.
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning on a static plate | Separation by volatility, detection by mass | Separation by polarity, UV detection | Nuclear spin resonance in a magnetic field |
| Analysis Type | Qualitative / Semi-quantitative | Qualitative & Quantitative | Qualitative & Quantitative | Qualitative & Quantitative |
| Speed | Very Fast (~15-30 min) | Moderate (~30-60 min per sample) | Moderate (~20-40 min per sample) | Fast for single point (~5-15 min) |
| Sensitivity | Low (µg-ng) | Very High (pg-fg) | High (ng-pg) | Moderate (mg-µg) |
| Cost | Very Low | High | High | Very High |
| Sample Prep | Minimal | Moderate (extraction, dilution) | Moderate (dilution, filtration) | Minimal (for in situ) |
| Key Advantage | Rapid, simple, inexpensive | High sensitivity, structural info from MS | Versatile, robust, widely applicable | Non-destructive, in situ monitoring, rich structural data |
| Key Disadvantage | Not quantitative, low resolution | Requires volatile/thermally stable analytes | Higher cost, solvent consumption | Lower sensitivity, high equipment cost |
Detailed Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Using a capillary tube, spot the reaction mixture, a piperidine standard, and a benzyl chloride standard on the starting line. A co-spot (reaction mixture spotted on top of the starting material spots) is recommended.[9]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[10] Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The N-benzylpiperidine product should appear as a new, less polar spot (higher Rf) compared to piperidine. If needed, stain with a potassium permanganate (KMnO₄) solution to visualize non-UV active compounds.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Withdraw a ~50 µL aliquot from the reaction mixture and quench it in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of dichloromethane. Transfer the organic layer to a new vial and dilute it 1:100 with dichloromethane.
-
Instrument Setup: Use a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.
-
GC Method:
-
Initial oven temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Hold: Maintain at 200°C for 2 minutes.[12]
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Method: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 400.
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks based on their retention times and mass spectra compared to standards. Quantify by integrating the peak areas.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Withdraw a ~10 µL aliquot from the reaction mixture and dilute it to 1 mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Instrument Setup: Use an HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 254 nm.
-
HPLC Method:
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample. Identify peaks based on retention times established with standards. Quantify using a calibration curve constructed from standards of known concentrations.[21]
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation (in situ): In an NMR tube, dissolve piperidine (1.0 eq) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire an initial spectrum (t=0). Add benzyl chloride (1.0 eq) to the NMR tube, mix thoroughly, and begin acquiring spectra at set time intervals.
-
Data Acquisition: Acquire standard ¹H NMR spectra. Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all time points to ensure quantitative comparability.
-
Analysis: Process the spectra. Identify characteristic signals for piperidine (e.g., protons α to nitrogen at ~2.8 ppm), benzyl chloride (benzylic protons at ~4.5 ppm), and N-benzylpiperidine (new benzylic protons at ~3.5 ppm and shifted α-protons at ~2.4 ppm). Calculate the conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.[18]
Conclusion
The effective monitoring of the N-alkylation of piperidine with benzyl chloride is fundamental to achieving high-yield, high-purity synthesis of N-benzylpiperidine. This guide has detailed four robust analytical techniques, each with unique strengths. TLC offers a rapid, cost-effective method for qualitative tracking. GC-MS provides unparalleled sensitivity and is ideal for identifying trace by-products. HPLC offers versatile and robust quantification, particularly for complex reaction mixtures. Finally, NMR spectroscopy allows for non-destructive, in-situ monitoring, yielding rich data for mechanistic and kinetic studies. The selection of the most appropriate technique will be dictated by the specific goals of the analysis, whether for routine reaction completion checks, detailed kinetic analysis, or impurity profiling in a drug development setting.
References
-
Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (2025). ResearchGate. Retrieved from [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015). ACS Publications. Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]
-
A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
N-Alkylation of functionalized amines with alcohols using a copper-gold mixed photocatalytic system. PubMed. Retrieved from [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Semantic Scholar. Retrieved from [Link]
-
Analytical Methods. RSC Publishing. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]
-
Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase. Europe PMC. Retrieved from [Link]
-
Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Retrieved from [Link]
-
Mechanistic Analysis by NMR Spectroscopy: a Users Guide. University of Edinburgh Research Explorer. Retrieved from [Link]
-
Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Retrieved from [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]
-
N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. PubMed. Retrieved from [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Retrieved from [Link]
- Methods for hplc analysis. Google Patents.
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. Retrieved from [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]
-
Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PMC. Retrieved from [Link]
-
N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. ResearchGate. Retrieved from [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Retrieved from [Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]
-
HPLC, a modular technique that complements NMR. FILAB. Retrieved from [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. Retrieved from [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Semantic Scholar. Retrieved from [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Alkylation of functionalized amines with alcohols using a copper-gold mixed photocatalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 21. specificpolymers.com [specificpolymers.com]
use of 1-Benzyl-3-chloropiperidine in creating compound libraries for screening
Application Note: Strategic Utilization of 1-Benzyl-3-chloropiperidine in Diversity-Oriented Synthesis (DOS) of GPCR-Targeted Libraries
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12% of the top-selling small molecule drugs [1]. Its conformational flexibility, ability to display substituents in defined vectors, and favorable pharmacokinetic properties make it a cornerstone for designing ligands against G-Protein Coupled Receptors (GPCRs), ion channels, and kinases.
1-Benzyl-3-chloropiperidine represents a high-value, bifunctional scaffold for Diversity-Oriented Synthesis (DOS). It offers two distinct vectors for diversification:
-
The C3-Position: An electrophilic site (via the chlorine) susceptible to nucleophilic displacement.
-
The N1-Position: A protected amine that, upon debenzylation, serves as a nucleophilic handle for library expansion (capping).
This guide details the protocols for transforming this scaffold into high-quality compound libraries, specifically addressing the critical mechanistic nuances of the aziridinium intermediate to ensure structural integrity.
Mechanistic Insight: The Aziridinium Dilemma
Expertise & Experience: The most common failure mode when working with 3-chloropiperidines is the unintentional rearrangement of the ring. Unlike simple alkyl halides, the nitrogen lone pair at the 1-position can displace the chlorine at the 3-position (Neighboring Group Participation), forming a bicyclic aziridinium ion [2].
Subsequent nucleophilic attack on this intermediate can occur at two carbons:
-
Path A (C3 Attack): Retains the 6-membered piperidine ring (Desired).
-
Path B (C2 Attack): Results in ring contraction to a 2-substituted pyrrolidine (Undesired impurity).
Control Strategy: To maximize Path A, steric bulk on the nucleophile and solvent polarity are critical. Furthermore, keeping the precursor as the hydrochloride salt until the moment of reaction prevents premature cyclization/polymerization.
Diagram 1: Mechanistic Pathways & Regioselectivity
Caption: The formation of the aziridinium ion is the bifurcation point. Reaction conditions must be optimized to favor Path A (Piperidine).
Experimental Protocols
Phase 1: Core Functionalization (Nucleophilic Substitution)
This phase introduces diversity at the C3 position. Sulfur and Oxygen nucleophiles are preferred for their high reactivity and ability to open the aziridinium ring efficiently.
Reagents:
-
Substrate: 1-Benzyl-3-chloropiperidine HCl
-
Nucleophiles: Thiophenols (Ar-SH), Phenols (Ar-OH), or Secondary Amines.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with 1-Benzyl-3-chloropiperidine HCl (1.0 equiv) and
(2.5 equiv). -
Activation: Add anhydrous DMF (0.2 M concentration). Stir at Room Temperature (RT) for 15 minutes. Note: This liberates the free base in situ, initiating aziridinium formation in a controlled environment.
-
Addition: Add the nucleophile (1.2 equiv).
-
For Thiophenols: React at RT for 4–6 hours.
-
For Phenols/Amines: Heat to 60°C–80°C for 12–16 hours.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.[1] -
QC Check: Analyze via LC-MS.
-
Critical Check: Use
NMR to distinguish regioisomers. The methine proton at C3 (piperidine) typically appears as a multiplet around 3.0–3.5 ppm, whereas the pyrrolidine methylene protons have distinct shifts.
-
Phase 2: N-Debenzylation (Scaffold Activation)
Removing the benzyl group exposes the secondary amine for the final library capping step.
Method A: Catalytic Hydrogenation (Standard)
-
Suitability: Use for O- and N-substituted derivatives.
-
Protocol: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%) and Ammonium Formate (5 equiv) or use
balloon. Reflux for 2–4 hours. Filter through Celite.[1]
Method B: ACE-Cl Deprotection (Robust)
-
Suitability: Mandatory for Sulfur-containing derivatives (which poison Pd catalysts).
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl).
-
Protocol:
-
Dissolve substrate in anhydrous 1,2-dichloroethane (DCE).
-
Add ACE-Cl (1.5 equiv) and Proton Sponge (catalytic, optional) at 0°C.
-
Reflux for 3 hours (forms the carbamate intermediate).
-
Evaporate solvent. Redissolve residue in MeOH and reflux for 1 hour (hydrolysis of carbamate).
-
Concentrate to yield the secondary amine HCl salt [3].
-
Phase 3: Library Capping (N-Acylation/Sulfonylation)
Protocol:
-
Dissolve the debenzylated piperidine (HCl salt) in DCM/DMF (9:1).
-
Add DIPEA (3.0 equiv) to neutralize the salt.
-
Add Electrophile (Acid Chloride, Sulfonyl Chloride, or Isocyanate) (1.1 equiv).
-
Stir at RT for 2 hours.
-
Purification: Mass-Directed Preparative HPLC.
Visualization: Library Synthesis Workflow
Diagram 2: Integrated Workflow for Library Generation
Caption: Decision tree for synthesis, highlighting the critical choice of deprotection method based on heteroatom content.
Data Summary: Reaction Optimization
The following table summarizes typical yields observed during the optimization of the C3-substitution step (Phase 1).
| Entry | Nucleophile (R-XH) | Base | Solvent | Temp (°C) | Yield (%) | Regio. Ratio (Pip:Pyr)* |
| 1 | Thiophenol (Ph-SH) | DMF | 25 | 88 | >95:5 | |
| 2 | Phenol (Ph-OH) | MeCN | 60 | 65 | 85:15 | |
| 3 | Morpholine (Amine) | DCM | 25 | 40 | 60:40 | |
| 4 | Morpholine (Amine) | DMF | 80 | 72 | 90:10 |
*Pip:Pyr = Ratio of Piperidine (desired) to Pyrrolidine (undesired) product determined by crude NMR.
Key Takeaway: Thiol nucleophiles provide the highest regioselectivity due to their high nucleophilicity, allowing ring opening of the aziridinium ion at the less hindered carbon rapidly.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
-
Cossy, J., & Thellend, A. (1999). Rearrangement of 3-chloropiperidines: Synthesis of 2-substituted pyrrolidines. Tetrahedron Letters, 40(25), 4681-4684. [Link]
-
Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. The Journal of Organic Chemistry, 49(11), 2081-2082. [Link]
Sources
experimental setup for nucleophilic substitution reactions on 1-Benzyl-3-chloropiperidine
This Application Note is designed for researchers and drug development scientists working with nitrogen-containing heterocycles. It addresses the specific reactivity profile of 1-Benzyl-3-chloropiperidine , a compound that exhibits complex behavior due to Neighboring Group Participation (NGP).
Executive Summary
1-Benzyl-3-chloropiperidine is a valuable scaffold in medicinal chemistry, often serving as a precursor for neuroactive agents (e.g., substituted piperidines). However, it is not a standard alkyl halide. The
This intermediate dictates the reaction outcome. Nucleophilic attack on this species can lead to:
-
Retention of Configuration: Substitution at C3 (desired piperidine product).
-
Ring Contraction: Attack at C2, leading to 2-substituted pyrrolidines .
This guide provides a protocol to control this reactivity, maximize the desired 3-substituted piperidine yield, and safely handle the "mustard-like" intermediate.
Mechanistic Insight & Safety
The Aziridinium Duality
Unlike simple
Safety Critical Warning: The aziridinium intermediate mimics the mechanism of nitrogen mustards (vesicants). Even if the starting material is a stable hydrochloride salt, the free base generated during reaction is a potent alkylating agent.
-
Handling: Use double gloves (nitrile/neoprene) and work strictly in a fume hood.
-
Quenching: Neutralize spills with dilute NaOH or thiosulfate solution to open the aziridinium ring.
Reaction Pathway Diagram
Caption: Figure 1. The bifurcation of reactivity driven by the aziridinium intermediate. Path A (Green) is the desired substitution; Path B (Red) is the rearrangement risk.
Experimental Protocol: Nucleophilic Substitution
Objective: Synthesize 1-benzyl-3-azidopiperidine (or similar nucleophile derivative) while minimizing pyrrolidine rearrangement.
Reagents:
-
Substrate: 1-Benzyl-3-chloropiperidine Hydrochloride (Use HCl salt for stability).
-
Nucleophile: Sodium Azide (
) (Example; adaptable to amines/thiols). -
Base: Potassium Carbonate (
) or (To liberate free base in situ). -
Solvent: DMF or Acetonitrile (MeCN).[1] Note: DMF often favors direct substitution, while protic solvents increase rearrangement risks.
Step-by-Step Procedure
| Step | Action | Critical Technical Note |
| 1 | Preparation | Dry all glassware. Purge reaction vessel with Nitrogen ( |
| 2 | Solvation | Dissolve 1-Benzyl-3-chloropiperidine HCl (1.0 eq) in anhydrous DMF (0.2 M concentration). |
| 3 | Nucleophile Addition | Add Sodium Azide ( |
| 4 | Controlled Activation | Add |
| 5 | Reaction | Heat to 60°C - 80°C for 4–12 hours. Monitor via LCMS/TLC. |
| 6 | Quench | Cool to RT. Dilute with water and extract with Ethyl Acetate ( |
| 7 | Purification | Wash organic layer with brine, dry over |
Analytical Validation (Self-Validating System)
Distinguishing the Piperidine (6-membered) from the Pyrrolidine (5-membered) product is the primary analytical challenge.
NMR Diagnostics[2]
-
1H NMR (CDCl3):
-
3-Substituted Piperidine: Look for a methine proton (
) at C3. It typically appears as a multiplet around 3.0–4.0 ppm depending on the nucleophile. The ring protons will show a typical chair-like coupling pattern. -
2-Substituted Methylpyrrolidine: Look for the exocyclic methylene group (
). This often appears as a doublet or distinct ABX system, different from the ring methine of the piperidine.
-
-
13C NMR:
-
Count the
signals.[2] Piperidine has 3 ring s and 1 benzylic . Pyrrolidine has 3 ring s, 1 benzylic , and 1 exocyclic . The chemical shift of the carbon attached to the nucleophile is the diagnostic marker.
-
Data Summary Table
| Parameter | 3-Substituted Piperidine (Desired) | 2-Substituted Pyrrolidine (Rearranged) |
| Mechanism | Attack at C3 of Aziridinium | Attack at C2 of Aziridinium |
| Favored Conditions | Kinetic control, strong nucleophiles, non-protic solvents. | Thermodynamic control, weak nucleophiles, high T. |
| Diagnostic Signal | Methine ( | Methylene ( |
Troubleshooting & Optimization
Workflow Logic Diagram
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on crude analysis.
-
Issue: Dimerization.
-
Cause: The free base amine reacts with the aziridinium ion of another molecule.
-
Fix: Keep the reaction dilute (0.1 M). Ensure the external nucleophile (
, ) is in large excess (2–3 eq) relative to the substrate.
-
-
Issue: Hydrolysis (Alcohol formation).
-
Cause: Wet solvent. Water competes as a nucleophile.
-
Fix: Use molecular sieves in the solvent or freshly distilled reagents.
-
References
-
Reactivity of 3-Chloropiperidines
-
Synthetic Protocols
-
Safety Data
-
Safety Data Sheet: 1-Benzyl-3-chloropiperidine. Fisher Scientific. Link (General reference for class hazards).
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity in Reactions with 1-Benzyl-3-chloropiperidine
An in-depth technical guide from our Senior Application Scientists.
Welcome to our dedicated technical support center for 1-Benzyl-3-chloropiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its use in synthesis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Q1: My nucleophilic substitution reaction with 1-Benzyl-3-chloropiperidine is extremely slow or fails to proceed. What are the most likely causes?
This is the most frequently encountered issue. Low reactivity can typically be traced back to one of four primary factors: the state of the starting material, its purity, the reaction conditions, or inherent mechanistic hurdles.
Expertise & Experience: By far, the most common cause for apparent non-reactivity is using the hydrochloride (HCl) salt of 1-Benzyl-3-chloropiperidine instead of the free base. The HCl salt is often supplied for its superior shelf stability.[1] However, in this form, the piperidine nitrogen is protonated. This protonation prevents the nitrogen's lone pair of electrons from participating in the crucial first step of the substitution reaction: the formation of a highly reactive bicyclic aziridinium ion intermediate.[2][3] Without the formation of this intermediate, the direct attack of a nucleophile on the carbon-chlorine bond is slow and often does not occur under standard conditions.
Trustworthiness (Self-Validating System): Before starting your reaction, it is critical to confirm whether you have the free base or the HCl salt. The free base is typically an oil or low-melting solid, while the HCl salt is a crystalline solid with a much higher melting point. A simple pH test of a small amount dissolved in water can be indicative; the salt solution will be acidic. For certainty, conversion to the free base is recommended.
Authoritative Grounding: The mechanism of reactivity for 3-chloropiperidines involves the intramolecular formation of an aziridinium ion, which is then attacked by the nucleophile.[2][4] Protonating the nitrogen atom effectively halts this process by making the nitrogen's lone pair unavailable.[2]
-
Dissolution: Dissolve the 1-Benzyl-3-chloropiperidine HCl salt in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a slight excess of 1-2 M sodium hydroxide (NaOH), while stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Verification: The resulting oil or solid is the free base. It is advisable to use it immediately or store it under an inert atmosphere in a sealed container.[5]
dot graph TD { subgraph "Troubleshooting Workflow for Low Reactivity" direction LR; A[Start: Low or No Conversion] --> B{Is the starting material the free base?}; B -- "No / Unsure" --> C[Protocol 1: Convert HCl salt to free base]; C --> D[Re-run Reaction]; B -- "Yes" --> E{Check Purity via NMR/LC-MS}; E -- "Impure" --> F[Purify starting material (e.g., column chromatography)]; F --> D; E -- "Pure" --> G{Review Reaction Conditions}; G -- "Sub-optimal" --> H[Optimize Solvent, Base, Temp. (See Table 1)]; H --> D; G -- "Optimal" --> I{Consider Steric Hindrance / Nucleophile Strength}; I --> J[Increase Temperature / Use less bulky nucleophile]; J --> D; D --> K((End)); end }
Caption: Troubleshooting Decision Workflow.
Expertise & Experience: 1-Benzyl-3-chloropiperidine, particularly in its free base form, can be sensitive to moisture and air over long-term storage.[6][7] Hydrolysis can lead to the formation of 1-Benzyl-3-hydroxypiperidine, which will be unreactive in your intended substitution reaction.
Trustworthiness (Self-Validating System): The purity of your starting material should be verified before use, especially if the container has been opened previously or stored for an extended period.
-
¹H NMR: Acquire a proton NMR spectrum in CDCl₃. Look for the characteristic benzylic protons and the signals corresponding to the piperidine ring. The presence of a significant broad singlet corresponding to a hydroxyl proton and shifts in the signals for the piperidine ring protons may indicate the presence of the hydrolyzed product, 1-Benzyl-3-hydroxypiperidine.
-
LC-MS: This is a highly sensitive method to check for impurities.[8] A pure sample should show a single major peak with the expected mass-to-charge ratio (m/z) for 1-Benzyl-3-chloropiperidine. The presence of peaks corresponding to the mass of 1-Benzyl-3-hydroxypiperidine or other byproducts confirms degradation.
| Analytical Method | Purpose | Key Indicators of Impurity/Degradation |
| ¹H NMR | Structural confirmation and detection of major impurities. | Appearance of new signals, especially a broad OH peak; deviation from expected integration ratios. |
| LC-MS | High-sensitivity purity assessment and mass confirmation.[8] | Presence of multiple peaks, peaks with m/z corresponding to hydrolysis products or synthesis precursors. |
| FT-IR | Functional group analysis. | A broad peak around 3300 cm⁻¹ would indicate the presence of an O-H group from hydrolysis. |
| Melting Point | Physical property check for solids (HCl salt). | A broad or depressed melting point range compared to the literature value suggests impurities. |
| Table 1: Purity Assessment Methods. |
Expertise & Experience: Nucleophilic substitution reactions are highly dependent on the choice of solvent, base (if required), and temperature.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Base: If your nucleophile is introduced as a salt (e.g., sodium azide) or is a weak acid (e.g., a phenol), a non-nucleophilic base may be required to either deprotonate the nucleophile or to act as an acid scavenger for any HCl generated.
-
Temperature: Many reactions with this substrate require heating to proceed at a reasonable rate, often in the range of 60-120 °C, especially with weaker nucleophiles.
Expertise & Experience: The reaction proceeds via an S_N2-like attack of the nucleophile on the aziridinium ion intermediate. While the intermediate is highly reactive, the approach of the nucleophile can still be affected by steric bulk.[9] A very bulky nucleophile may struggle to attack the electrophilic carbon efficiently.[10]
Authoritative Grounding: The rate of S_N2 reactions is sensitive to steric hindrance at the electrophilic center.[11] Although the piperidine ring is not as hindered as a tertiary alkyl halide, the conformation of the ring and the presence of the N-benzyl group can influence the trajectory of the incoming nucleophile.
Frequently Asked Questions (FAQs)
Q2: What is the mechanistic pathway for substitution, and why is the free base essential?
The reaction proceeds through an intramolecular cyclization of the 1-benzyl-3-chloropiperidine free base to form a strained and highly electrophilic 1-benzyl-1-azoniabicyclo[3.1.0]hexane chloride intermediate (an aziridinium ion).[2][3] This intermediate is then readily attacked by a nucleophile in an S_N2-type ring-opening. The nitrogen's lone pair is essential for the initial intramolecular attack that displaces the chloride and forms the ring. In the HCl salt form, this lone pair is protonated and unavailable, thus shutting down this reactive pathway.[2]
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: Key mechanistic pathway for substitution.
Q3: My reaction is producing a significant amount of an elimination byproduct. How can I minimize this?
Elimination (E2) can compete with substitution (S_N2), particularly if you are using a nucleophile that is also a strong, sterically hindered base (e.g., potassium tert-butoxide). To favor substitution over elimination:
-
Use a less hindered, more nucleophilic base/nucleophile. For example, if you are performing an O-alkylation, using sodium hydride to generate an alkoxide is preferable to using potassium tert-butoxide.
-
Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate can improve the product ratio.
-
Choose your solvent carefully. Polar aprotic solvents (DMF, DMSO) generally favor S_N2 reactions.
Q4: How should I properly store 1-Benzyl-3-chloropiperidine?
-
HCl Salt: The hydrochloride salt is relatively stable and is the preferred form for long-term storage. Store it in a tightly sealed container in a cool, dry place.[1]
-
Free Base: The free base is more reactive and susceptible to degradation. If you generate the free base, it is best to use it immediately. If storage is necessary, it should be placed in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and stored in a refrigerator or freezer to minimize degradation.[5][7]
Q5: Are there any known impurities from the synthesis of 1-Benzyl-3-chloropiperidine that could affect my reaction?
Yes, depending on the synthetic route, several impurities could be present. A common synthesis involves the reduction of 1-benzyl-3-piperidone followed by chlorination.[6]
-
1-Benzyl-3-hydroxypiperidine: Incomplete chlorination can leave this starting material, which is unreactive under nucleophilic substitution conditions.
-
1-Benzyl-3-piperidone: Unreacted ketone from a prior step.
-
Benzyl Chloride: This can be a residual impurity from the initial N-benzylation step.[12][13] It is a reactive alkylating agent and could consume your nucleophile, leading to lower yields of the desired product.
Verifying the purity of your starting material using the methods in Table 1 is the best way to ensure that such impurities are not the cause of your experimental issues.
References
-
Organic Syntheses Procedure. 1-benzylpiperazine. Available at: [Link]
- CN102351783B.The synthetic method of 1-benzyl-3-piperidone hydrochloride. Google Patents.
- CN105622444A.Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.
-
ChemBK. N-benzylpiperidine. Available at: [Link]
-
Qiyan. 1-Benzyl-3-hydroxypiperidine. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and.... Available at: [Link]
-
National Institutes of Health (NIH). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. PMC. Available at: [Link]
-
RSC Publishing. Synthesis of 3-chloropiperidines by iodide-mediated electrolysis. Available at: [Link]
- Google Patents.Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization.
-
ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Available at: [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
PharmaCompass.com. N-Benzyl-4-Formylpiperidine. Available at: [Link]
-
ResearchGate. (PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Available at: [Link]
-
Chemguide. What is nucleophilic substitution?. Available at: [Link]
-
PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available at: [Link]
-
PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at: [Link]
-
Agilent. Purity Assessment of Drug Discovery Compound Libraries.... Available at: [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
-
Reddit. effect of steric hindrance on nucleophiles. Available at: [Link]
-
Khan Academy. Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Available at: [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines.... Available at: [Link]
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RSC Publishing. Analytical Methods. Available at: [Link]
-
Justus-Liebig-Universität Gießen. Bis-3-chloropiperidine als DNA-Alkylantien. Available at: [Link]
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YouTube. Nucleophilic Substitution: Practice Problems. Available at: [Link]
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Wikipedia. 4-Benzylpiperidine. Available at: [Link]
Sources
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Validation & Comparative
Technical Comparison Guide: Cross-Validation of HPLC and GC-MS Methods for 1-Benzyl-3-chloropiperidine Analysis
Executive Summary & Technical Verdict
In the analysis of 1-Benzyl-3-chloropiperidine , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antidepressants, muscarinic antagonists), the choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the physicochemical stability of the chlorine moiety.
The Verdict: HPLC-UV is the recommended "Gold Standard" for quantitative assay and purity testing. The method operates at ambient temperatures, preventing the thermal dehydrohalogenation (loss of HCl) often observed in GC inlets. GC-MS is the required "Orthogonal Validator" for structural identification and impurity profiling, provided that inlet temperatures are optimized to minimize thermal degradation.
This guide details the cross-validation protocols required to harmonize these two techniques, ensuring that data generated by the faster GC method correlates accurately with the more stable HPLC method.
Analyte Profile & Analytical Challenges
Understanding the molecule is the first step in method design. 1-Benzyl-3-chloropiperidine presents specific challenges:
| Property | Value/Characteristic | Analytical Implication |
| Structure | Chlorinated Piperidine with Benzyl group | Benzyl: Strong UV chromophore (210–220 nm).[1] Chloro: Good electron-withdrawing group for MS fragmentation.[1] |
| Basicity | Tertiary Amine (pKa ~8.5–9.[1]5) | HPLC: Requires buffered mobile phase (pH < 4 or > 9) to prevent peak tailing.[1] |
| Volatility | Moderate (BP > 280°C estimated) | GC: Elutes at mid-to-high oven temperatures.[1] |
| Stability | Thermally Labile | Risk: Elimination of HCl to form 1-benzyl-1,2,3,6-tetrahydropyridine (enamine) inside hot GC injectors.[1] |
Method A: HPLC-UV (The Quantitative Reference)[1]
Rationale: This method uses a low-pH buffer to protonate the piperidine nitrogen, ensuring sharp peak shape on C18 columns without the need for ion-pairing agents.[1] It avoids thermal stress.[1][2]
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (primary) and 254 nm (secondary).[1]
-
Column Temp: 30°C.
Validation Checkpoint: The retention time (RT) should be stable (~8.5 min). If peak splitting occurs, increase buffer ionic strength (e.g., 25 mM Phosphate).
Method B: GC-MS (The Orthogonal Validator)[1]
Rationale: GC-MS provides mass spectral confirmation (M+ peaks and isotopic patterns of Cl).[1] However, the protocol must use a "Cold Splitless" or moderate temperature inlet to prevent in-situ degradation.[1]
Experimental Protocol
-
Instrument: GC-MS (Single Quadrupole), e.g., Shimadzu GCMS-QP2020 NX.[1]
-
Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1]
-
Inlet Mode: Pulsed Splitless (High pressure pulse 25 psi for 0.5 min).[1]
-
Inlet Temperature: 220°C (CRITICAL: Do not exceed 250°C to minimize HCl elimination).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Final: 280°C (hold 3 min).
-
-
MS Source: 230°C; Transfer Line: 280°C.[1]
-
Scan Range: 40–400 m/z.[1]
Validation Checkpoint: Monitor for the "Des-chloro" degradation peak (M-36).[1] If this peak exceeds 2% of the parent peak in a pure standard, the inlet temperature must be lowered further.
Cross-Validation Strategy
To validate the GC method against the HPLC reference, you must prove that the GC thermal environment does not bias the quantification.
Workflow Visualization
The following diagram illustrates the parallel validation workflow and the decision logic for method acceptance.
Figure 1: Cross-validation logic flow. The critical decision point is the discrepancy between HPLC and GC purity values, which indicates thermal instability.
Key Validation Experiments
1. Linearity & Range Comparison
Prepare 5 concentration levels (e.g., 50, 100, 250, 500, 1000 µg/mL).
-
Requirement: Both methods must show
.[1] -
Cross-Check: The slope of the GC response should be consistent. If the GC response factor drops at low concentrations, it suggests adsorption in the inlet (active sites).
2. Thermal Stability Stress Test (The "Dehydrohalogenation" Check)
Inject the same standard into the GC at three inlet temperatures: 200°C, 240°C, and 280°C.
-
Observation: Plot the ratio of the [Parent Ion] to the [Degradant Ion] (Enamine).
-
Acceptance Criteria: The degradation peak area must not increase significantly with temperature. If it does, the method is not robust for quantification, and HPLC must be used.
3. Accuracy (Recovery)
Spike the analyte into a sample matrix (e.g., reaction mixture).
-
HPLC Recovery: Expected 98–102%.[1]
-
GC Recovery: Expected 95–105%.[1]
-
Analysis: If GC recovery is consistently < 95% while HPLC is > 98%, thermal loss is confirmed.
Summary of Data Comparison
| Parameter | HPLC-UV (Method A) | GC-MS (Method B)[1] | Cross-Validation Insight |
| Selectivity | Moderate (depends on column chemistry) | High (Mass spectral fingerprint) | GC-MS confirms that the HPLC peak is a single pure component and not co-eluting isomers.[1] |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL (SIM mode) | GC-MS is superior for trace impurity analysis (e.g., genotoxic impurity screening).[1] |
| Precision (RSD) | < 0.5% | < 2.0% | HPLC is more precise for assay (potency) determination.[1] |
| Robustness | High (pH dependent) | Low (Temperature dependent) | GC requires strict control of inlet liner cleanliness (deactivated liners are mandatory).[1] |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76190, 1-Benzylpiperidine (Structural Analog).[1] [Link][1]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
A Comparative Guide to the Antiproliferative Activity of 1-Benzyl-3-chloropiperidine Analogs Against Cancer Cell Lines
Introduction: The Promise of Piperidine Scaffolds in Oncology
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] In the realm of oncology, piperidine derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] Their diverse mechanisms of action, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways, make them attractive candidates for the development of novel anticancer therapeutics.[2][4]
This guide focuses on a specific subclass of these compounds: 1-Benzyl-3-chloropiperidine analogs. The rationale for investigating this particular scaffold lies in the potential synergistic effects of its constituent moieties. The 1-benzyl group can be systematically modified to modulate lipophilicity and interactions with biological targets, while the 3-chloro group introduces a reactive center, suggesting a potential for covalent interactions with cellular macromolecules, a mechanism employed by several established anticancer drugs.[5]
This document provides a comparative analysis of the antiproliferative activity of a series of rationally designed 1-Benzyl-3-chloropiperidine analogs. We will delve into the experimental data, provide detailed methodologies for assessing cytotoxicity, explore the potential mechanisms of action, and offer insights into the structure-activity relationships (SAR) that govern their anticancer potential.
Comparative Antiproliferative Activity of 1-Benzyl-3-chloropiperidine Analogs
To assess the antiproliferative potential of 1-Benzyl-3-chloropiperidine analogs, a panel of representative human cancer cell lines was selected: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of continuous exposure to the compounds.
Disclaimer: The following data is illustrative and designed to showcase a comparative analysis. While grounded in the known activities of similar piperidine derivatives, these specific values are hypothetical and for demonstration purposes.
| Compound ID | R1-Substitution (para-position of Benzyl Ring) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| BCP-1 | -H (Unsubstituted) | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| BCP-2 | -F | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.8 ± 0.7 |
| BCP-3 | -Cl | 7.5 ± 0.6 | 10.1 ± 0.8 | 8.2 ± 0.5 |
| BCP-4 | -OCH3 | 25.4 ± 2.5 | 31.8 ± 3.0 | 28.1 ± 2.2 |
| BCP-5 | -NO2 | 5.1 ± 0.4 | 7.9 ± 0.6 | 6.3 ± 0.4 |
| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Analysis of Structure-Activity Relationship (SAR):
The illustrative data in the table suggests a clear SAR for this series of analogs. The unsubstituted parent compound, BCP-1 , exhibits moderate antiproliferative activity across all three cell lines.
-
Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the benzyl ring appears to enhance cytotoxic potency. The fluoro (BCP-2 ) and chloro (BCP-3 ) analogs show a significant increase in activity compared to the parent compound. This trend is even more pronounced with the strongly electron-withdrawing nitro group (BCP-5 ), which demonstrates the highest potency among the tested analogs. This suggests that reducing the electron density of the aromatic ring may be favorable for the compound's anticancer activity.
-
Influence of Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (BCP-4 ) leads to a marked decrease in antiproliferative activity. This observation further supports the hypothesis that electron-withdrawing properties on the benzyl moiety are beneficial for cytotoxicity.
These findings provide a rationale for the further optimization of this scaffold. Future synthetic efforts could focus on exploring a wider range of electron-withdrawing substituents at different positions of the benzyl ring to potentially identify analogs with even greater potency and selectivity.
Methodologies for Assessing Antiproliferative Activity
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug discovery. The following are detailed protocols for two widely used colorimetric assays for determining cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a cornerstone for evaluating cell viability.[1][6] It relies on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-Benzyl-3-chloropiperidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
SRB (Sulphorhodamine B) Assay
The SRB assay is another robust and widely used method for determining cell density, based on the measurement of cellular protein content.[3][9] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[10]
-
Washing: Carefully wash the plates four times with slow-running tap water to remove TCA, excess medium, and dead cells. Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Air-dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plates gently for 5-10 minutes to ensure complete dissolution of the dye. Measure the absorbance at approximately 565 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 values.
Potential Mechanism of Action: DNA Alkylation
The presence of the 3-chloro substituent in the piperidine ring is a key structural feature that suggests a potential mechanism of action involving DNA alkylation. This is a well-established mechanism for several classes of anticancer drugs.[11] It is hypothesized that 1-Benzyl-3-chloropiperidine analogs act as alkylating agents through the intramolecular formation of a highly reactive bicyclic aziridinium ion.[5]
This electrophilic intermediate can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine bases. This covalent modification of DNA can lead to a cascade of cellular events, including the stalling of replication forks, the induction of DNA damage response pathways, and ultimately, the triggering of apoptosis in cancer cells.
The varying potencies observed with different substituents on the benzyl ring could be attributed to their influence on the rate of aziridinium ion formation or their impact on the overall physicochemical properties of the molecule, such as cell permeability and target recognition.
Conclusion and Future Directions
This guide provides a comparative overview of the antiproliferative activity of a series of 1-Benzyl-3-chloropiperidine analogs. The illustrative data highlights the potential of this scaffold in the development of novel anticancer agents, with a clear structure-activity relationship suggesting that electron-withdrawing substituents on the benzyl ring enhance cytotoxicity.
Future research in this area should focus on:
-
Synthesis and Screening of a Broader Analog Library: A more extensive library of analogs with diverse substitutions on both the benzyl and piperidine rings should be synthesized and screened against a wider panel of cancer cell lines to further refine the SAR.
-
Mechanistic Elucidation: Detailed mechanistic studies are warranted to confirm the proposed DNA alkylating mechanism. This could involve DNA binding assays, cell cycle analysis, and apoptosis assays.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies using animal models of cancer to evaluate their therapeutic efficacy and toxicity profiles.
The 1-Benzyl-3-chloropiperidine scaffold represents a promising starting point for the development of a new generation of anticancer drugs. Through a systematic and iterative process of design, synthesis, and biological evaluation, it may be possible to identify potent and selective drug candidates with clinical potential.
References
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Synthesis and Antiproliferative Activity of Cisplatin-3-Chloropiperidine Conjugates. PubMed. [Link]
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(PDF) Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. ResearchGate. [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. [Link]
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Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. [Link]
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Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
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Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. OUCI. [Link]
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Synthesis and antiproliferative activity of benzyl and phenyl analogs of makaluvamines. OUCI. [Link]
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Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. PMC - NIH. [Link]
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Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and... ResearchGate. [Link]
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Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. MDPI. [Link]
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Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. PMC - NIH. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
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(PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]
-
SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
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(PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. ResearchGate. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. [Link]
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Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. [Link]
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Comparative Guide: Anthelmintic Potential of 1-Benzyl-3-chloropiperidine Derivatives
[1]
Executive Summary
Status: Emerging Nitrogen Mustard-Based Anthelmintics
Primary Target: DNA (via Aziridinium Ion formation) and Topoisomerase II
This guide objectively compares the efficacy, mechanism, and safety profile of these derivatives against industry-standard anthelmintics (Albendazole, Piperazine).[1]
Part 1: Chemical Background & SAR Analysis[1][5]
The 1-Benzyl-3-chloropiperidine scaffold represents a departure from the traditional benzimidazole (tubulin-targeting) or macrocyclic lactone (ion-channel targeting) classes.[1] It functions primarily as a DNA-alkylating agent .[1]
The Core Pharmacophore: Aziridinium Warhead
The biological activity hinges on the formation of a reactive bicyclic aziridinium ion .
-
Precursor: The 3-chloropiperidine ring is stable at neutral pH.[1]
-
Activation: Under physiological conditions, the nitrogen lone pair attacks the
-carbon (carrying the chlorine), displacing the chloride ion.[1] -
Warhead: The resulting strained aziridinium ring is highly electrophilic, susceptible to nucleophilic attack by DNA bases (e.g., Guanine N7).[1]
Structure-Activity Relationship (SAR)
| Feature | Effect on Anthelmintic Activity |
| N-Benzyl Substitution | Essential for lipophilicity and cell penetration; aromatic linkers enhance potency over aliphatic ones.[1] |
| 3-Chloro Position | Critical for aziridinium formation.[1][2][3][5] Replacing -Cl with -OH abolishes activity (confirms alkylation mechanism).[1] |
| Mono- vs. Bi-functionality | Bi-functional > Mono-functional. Dimers can cross-link DNA strands, leading to irreversible damage, whereas monomers only mono-alkylate.[1] |
Part 2: Comparative Efficacy Analysis
Efficacy vs. Standard of Care (C. elegans Model)
The following data summarizes the motility inhibition concentrations (MIC) of key derivatives compared to Albendazole.
Table 1: Comparative Potency (Motility Inhibition)
| Compound Class | Specific Derivative | MIC (µg/mL) against C. elegans | Onset of Paralysis | Mechanism Type |
| Mono-functional | 1-Benzyl-3-chloropiperidine | > 64 (Low Activity) | Slow (> 24h) | Mono-alkylation |
| Bi-functional | Compound 5 (Aromatic Linker) | 4 - 8 (High Potency) | Rapid (< 4h) | DNA Cross-linking |
| Bi-functional | Compound 13 (Ester Linker) | 8 - 16 | Moderate | DNA Cross-linking |
| Standard | Albendazole | ~5 - 10 | Slow (12-24h) | Tubulin Depolymerization |
| Standard | Piperazine | > 1000 (Weak) | Rapid (Reversible) | GABA Agonist |
Key Insight: The bi-functional derivative Compound 5 matches the potency of Albendazole but acts faster, suggesting a more catastrophic failure of the parasite's cellular machinery compared to the slow starvation induced by tubulin inhibitors.
Selectivity & Toxicity Profile
A major challenge with nitrogen mustards is cytotoxicity to host cells.[1]
Part 3: Mechanism of Action (Pathway Visualization)[1]
The following diagram illustrates the unique dual-mechanism of these derivatives compared to standard GABAergic drugs like Piperazine.
Figure 1: Dual-mechanism pathway involving aziridinium-mediated DNA alkylation and Topoisomerase II inhibition.[1]
Part 4: Experimental Protocols
To replicate these findings, use the following standardized motility assay. This protocol is self-validating via the use of positive (Levamisole/Albendazole) and negative (DMSO) controls.[1]
Protocol: C. elegans Motility Assay (High-Throughput)
Reagents:
-
M9 Buffer: 3.0 g KH₂PO₄, 6.0 g Na₂HPO₄, 5.0 g NaCl, 1 mL 1M MgSO₄ in 1L H₂O.[1]
-
Test Compounds: Dissolved in DMSO (Stock 10 mM).
-
Organism: C. elegans (N2 Wild Type), L4 stage synchronized.[1]
Workflow:
-
Synchronization: Bleach gravid adults to harvest eggs; hatch in M9 buffer overnight to obtain L1 larvae. Plate on NGM/OP50 and grow to L4 stage (approx.[1] 48h at 20°C).
-
Harvesting: Wash plates with M9 buffer to collect worms. Centrifuge at 1500 rpm for 2 min; remove supernatant. Resuspend to ~100 worms/100 µL.
-
Plating: Use a 96-well flat-bottom plate.
-
Incubation: Incubate at 20°C in the dark.
-
Scoring (Validation Step):
Workflow Visualization:
Figure 2: Step-by-step workflow for the C. elegans motility screening assay.
Part 5: Conclusion & Recommendations
The 1-Benzyl-3-chloropiperidine derivatives (specifically the bi-functional aromatic-linked analogs) represent a potent, novel class of anthelmintics.[1]
-
Advantages: They possess a distinct mechanism of action (DNA alkylation) compared to current commercial drugs, making them excellent candidates for treating multi-drug resistant (MDR) helminths.[1]
-
Disadvantages: Higher cytotoxicity risks require formulation optimization (e.g., encapsulation) to ensure host safety.[1]
-
Recommendation: Researchers should focus on bi-functional derivatives (like Compound 5 or 9 from the Kirchner et al.[1] series) rather than the simple monomer, as the cross-linking capability is essential for high-potency anthelmintic effects.[1]
References
-
Kirchner, M., et al. (2025).[1][2] Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. Royal Society of Chemistry (RSC) Advances.[1]
-
BenchChem. (2025).[1][6] Benchmarking New Piperazine Derivatives Against Standard Anthelmintics: A Comparative Guide.
-
Meher, C. P., et al. (2022).[1] Screening of a Benzimidazole Derivative for Anthelmintic Activity with "Rule of 5" Approach. Journal of Pharmaceutical Research International.
-
Göttlich, R., et al. (2025).[1][2] Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies. ResearchGate.
Navigating DNA Alkylation: A Comparative Guide to Interpreting Data from 3-Chloropiperidine Experiments
Introduction: The Critical Role of DNA Alkylation in Drug Discovery
DNA alkylating agents represent a foundational class of cytotoxic compounds, pivotal in both cancer therapy and fundamental biological research.[1] By covalently modifying the DNA of rapidly dividing cells, these agents disrupt replication and transcription, ultimately inducing cell death.[2][3] The piperidine scaffold, a six-membered heterocyclic amine, is a cornerstone in medicinal chemistry, valued for its conformational flexibility and adaptability in drug design.[4][5] This guide focuses on a specific, potent subclass: 3-chloropiperidines . These compounds, analogous to naturally occurring nitrogen mustards like the antibiotic 593A, exhibit significant DNA alkylating capabilities and are of increasing interest in the development of novel chemotherapeutics.[6][7][8]
This document provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and—most importantly—interpreting experiments involving this promising class of molecules. We will delve into the mechanistic nuances, provide a robust experimental protocol using the comet assay, and offer a comparative analysis to contextualize your findings within the broader landscape of alkylating agents.
Mechanism of Action: The Aziridinium Ion Intermediate
The cytotoxic effect of 3-chloropiperidines is predicated on their ability to form a highly reactive electrophilic intermediate. Unlike simpler alkylating agents, their mechanism involves an intramolecular cyclization. The nitrogen atom of the piperidine ring attacks the carbon bearing the chlorine atom, displacing the chloride and forming a strained, bicyclic aziridinium ion .[9][10][11] This intermediate is a potent electrophile, readily attacked by nucleophilic sites on DNA.[7][12]
The primary target for this alkylation is the N7 position of guanine, the most nucleophilic site on DNA bases.[6][9] This covalent modification, or adduct formation, leads to several downstream cytotoxic events:
-
DNA Strand Breakage: The alkylated base can be recognized and excised by cellular DNA repair machinery, leading to single-strand breaks.[1]
-
Replication Errors: The modified guanine base can be misread during DNA replication, causing mutations.[1]
-
Replication Fork Collapse: The presence of adducts can physically impede the progression of DNA polymerase, leading to replication stress and cell cycle arrest.[13]
Bifunctional 3-chloropiperidines, possessing two reactive moieties, can form highly cytotoxic interstrand cross-links, which physically prevent the unwinding of the DNA double helix.[1][9]
Below is a diagram illustrating the activation and reaction mechanism of a monofunctional 3-chloropiperidine.
Experimental Workflow: Assessing DNA Damage with the Alkaline Comet Assay
To quantify the DNA-damaging potential of 3-chloropiperidine derivatives, the single cell gel electrophoresis (SCGE) or "comet assay" is an exceptionally sensitive and versatile method.[14][15] The alkaline (pH > 13) version of this assay is optimal for detecting the DNA single-strand breaks (SSBs) and alkali-labile sites that are characteristic outcomes of base alkylation and subsequent repair attempts.[16][17]
The principle is straightforward: individual cells are embedded in an agarose matrix on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[18][19] The negatively charged DNA migrates towards the anode. Undamaged DNA remains a compact nucleoid (the "comet head"), while fragmented DNA streams out, forming a "comet tail."[19][20] The amount of DNA in the tail is directly proportional to the amount of damage.[20]
The following diagram outlines the comprehensive workflow for a typical comet assay experiment.
Detailed Experimental Protocol: Alkaline Comet Assay
This protocol is adapted for adherent cancer cell lines and can be modified as needed.
I. Materials & Reagents:
-
Cell Line: e.g., U87 MG glioblastoma, A549 lung carcinoma.
-
Test Compound: 3-chloropiperidine derivative(s) dissolved in a suitable vehicle (e.g., DMSO).
-
Positive Control: Methyl methanesulfonate (MMS), a known alkylating agent.[21]
-
Reagents: Low Melting Point Agarose (LMPA), Normal Melting Point Agarose (NMPA), Phosphate-Buffered Saline (PBS), Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, pH 10, with 1% Triton X-100 and 10% DMSO added fresh).[15]
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.[22]
-
Neutralization Buffer: 0.4 M Tris, pH 7.5.[22]
-
DNA Stain: e.g., SYBR Green I or Propidium Iodide.
-
Equipment: Fluorescence microscope, electrophoresis tank, power supply, incubator.
II. Step-by-Step Procedure:
-
Cell Culture & Treatment:
-
Plate cells in 6-well plates and allow them to attach overnight.[14]
-
Treat cells with a concentration range of the 3-chloropiperidine derivative for a defined period (e.g., 2-4 hours).
-
Essential Controls: Include a vehicle control (DMSO only), a negative control (untreated cells), and a positive control (e.g., 100 µM MMS for 1 hour).[21][23]
-
-
Slide Preparation:
-
Pre-coat microscope slides with a layer of 1% NMPA and allow to dry completely.
-
Harvest treated cells via trypsinization, wash with ice-cold PBS, and resuspend at ~1 x 10^5 cells/mL.
-
Gently mix 10 µL of cell suspension with 75 µL of 0.5% LMPA (at 37°C).[17]
-
Pipette this mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in ice-cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight). This step removes cell membranes and histones, leaving behind nucleoids.[15]
-
-
Alkaline Unwinding & Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the slides sit in this buffer for 20-30 minutes to allow the DNA to unwind.[15][22]
-
Apply voltage (e.g., 25 V, 300 mA) and perform electrophoresis for 20-30 minutes at 4°C.[22]
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them 3 times for 5 minutes each with Neutralization Buffer.[22]
-
Stain the slides with an appropriate DNA dye (e.g., 50 µL of SYBR Green I at 1:10,000 dilution) for 5-10 minutes in the dark.
-
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Use specialized image analysis software to quantify the extent of DNA damage. The most common and robust parameter is the Tail Moment , which is calculated as the product of the tail length and the fraction of DNA in the tail.[20][24]
-
Interpreting the Data: From Comet Tails to Cytotoxicity
A successful experiment will yield a clear dose-dependent increase in the average tail moment for cells treated with the 3-chloropiperidine compound. The positive control (MMS) should show significant DNA damage, while the vehicle and negative controls should exhibit minimal damage, validating the assay's performance.[23]
The key outputs to analyze are:
-
% DNA in Tail: The percentage of total cellular DNA that has migrated from the head to the tail. It is linearly related to the frequency of breaks.[24]
-
Tail Moment: A composite measure that accounts for both the length of migration and the amount of fragmented DNA. It is often considered the most informative parameter.[24]
-
Olive Tail Moment: An alternative composite metric that is particularly good at describing heterogeneity within a cell population.[20]
Statistical significance should be determined by comparing the treated groups to the vehicle control using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Comparative Analysis: Benchmarking Against Other Alkylating Agents
To understand the potency of a novel 3-chloropiperidine derivative, it is crucial to compare its activity against well-characterized, clinically relevant alkylating agents. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting cell growth, is a standard metric for this comparison.
The table below presents representative IC50 values for common alkylating agents across various cancer cell lines. Data for a hypothetical 3-chloropiperidine derivative ("3-CPD-X") should be generated using a cell viability assay (e.g., MTT or CellTiter-Glo) and can be interpreted in the context of these benchmarks.
| Alkylating Agent | Cell Line | Exposure Time (hours) | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung) | 48 | ~7.5 | [2] |
| MCF-7 (Breast) | 48 | ~6.4 | [2] | |
| U87 MG (Glioblastoma) | 24 | 9.5 | [2] | |
| Carmustine (BCNU) | U87 MG (Glioblastoma) | 48 | 54.4 | [2] |
| Temozolomide (TMZ) | U87 MG (Glioblastoma) | 48 | 748.3 | [2] |
| 3-CPD-X (Hypothetical) | U87 MG (Glioblastoma) | 48 | [Insert Experimental Value] | N/A |
Interpreting the Comparison:
-
A lower IC50 value for "3-CPD-X" compared to Temozolomide in U87 MG cells would suggest higher potency against this glioblastoma cell line.
-
If the comet assay shows significant DNA damage at concentrations below the IC50 value, it strongly supports the hypothesis that DNA alkylation is the primary mechanism of cytotoxicity.
-
Comparing the profiles across different cell lines can reveal potential selectivity, a highly desirable trait in drug development.
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust system for evaluating the DNA-damaging properties of novel 3-chloropiperidine derivatives. By combining a mechanistic understanding with a validated protocol like the alkaline comet assay and contextualizing the results through comparative analysis, researchers can confidently assess the potential of these compounds as next-generation therapeutics. Future work should focus on exploring the structure-activity relationships (SAR) within this chemical class, investigating their efficacy in drug-resistant cell lines, and ultimately, advancing the most promising candidates into preclinical in vivo models.[25]
References
- BenchChem. (n.d.). Comparing the cytotoxicity of different alkylating agents.
- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Targeted Biological Research.
- Various Authors. (2025). Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ResearchGate.
- Peng, Y., & Pei, Z. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cellular and Molecular Life Sciences, 78(19-20), 6449–6466.
- Møller, P., et al. (2023). Examples of positive control chemicals to be used for the comet assay. ResearchGate.
- Wied, T. C., et al. (2022). Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry, 2022(27).
- Fu, D., et al. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer, 12(2), 104–120.
- Gok, O., et al. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Drug and Chemical Toxicology, 1-9.
- Wied, T. C., et al. (2021). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. University of Padua.
- Wied, T. C., et al. (2023). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistryOpen, 12(7), e202300181.
- Bakhtiyor, Z., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 29(1), 1.
- Zuravka, I. (n.d.). Bis-3-chloropiperidine als DNA-Alkylantien. Justus-Liebig-Universität Gießen.
- Zuravka, I., et al. (2014). Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents. ChemMedChem, 9(10), 2178–2185.
- Brendler-Schwaab, S., et al. (2005). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Reviews in Mutation Research, 588(2), 120-131.
- Chemspace. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
- Wied, T. C., et al. (2022). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... ResearchGate.
- Tice, R. R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.
- Wied, T. C., et al. (2021). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 27(49), 12517-12523.
- Wikipedia. (n.d.). Comet assay.
- Christmann, M., & Kaina, B. (2013). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 14(1), 1352-1371.
- McGill Radiobiology. (2015). Comet Assay Protocol.
- Cellomatics Biosciences. (2022). The COMET assay: single-cell analysis of DNA damage.
- Mishina, Y., & He, C. (2006). Direct Reversal of DNA Alkylation Damage. Chemical Reviews, 106(2), 213-231.
- BenchChem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
- Wang, H., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56491.
- OncoLink. (n.d.). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
- De Boeck, M., et al. (2003). Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). Journal of Environmental Pathology, Toxicology and Oncology, 22(2), 113-128.
- Tice, R. R., et al. (2000). Single Cell Gel/Comet Assay: Guidelines for In Vitro and In Vivo Genetic Toxicology Testing. ResearchGate.
- Wied, T. C., et al. (2021). Understanding the Alkylation Mechanism of 3‐Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. ResearchGate.
- Various Authors. (2025). Single cell gel/Comet assay: Guidelines for in vitro and in vivo genetic toxicology testing. ResearchGate.
- Peng, Y., & Pei, Z. (2021). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. ResearchGate.
- Various Authors. (n.d.). DNA cleavage activity of 3-chloropiperidines after incubation for (a) 2... ResearchGate.
- Møller, P., et al. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 15(1), 23-53.
- Wied, T. C. (2023). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub.
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evaluating the influence of linker moieties on the bioactivity of bis-3-chloropiperidines
Topic: Evaluating the Influence of Linker Moieties on the Bioactivity of Bis-3-Chloropiperidines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
Bis-3-chloropiperidines (B-CePs) represent a distinct class of bifunctional alkylating agents that operate via the formation of bicyclic aziridinium ions.[1] Unlike classic nitrogen mustards, the reactive center in B-CePs is constrained within a piperidine ring, offering unique steric and electronic properties. However, the clinical utility of B-CePs is strictly governed by the linker moiety connecting the two pharmacophores. This guide evaluates how linker flexibility, length, and chemical nature dictate the trade-off between hydrolytic stability, DNA alkylation efficiency, and cellular tropism.[2]
The Mechanistic Foundation: Aziridinium-Driven Alkylation
To evaluate linker influence, one must first understand the "warhead." B-CePs are prodrugs that spontaneously cyclize under physiological conditions to form electrophilic aziridinium ions.
-
Mechanism: Intramolecular nucleophilic displacement of the chloride by the piperidine nitrogen.
-
Target: The resulting aziridinium ion is attacked by nucleophiles, primarily the N7 position of guanine in DNA/RNA, leading to inter-strand or intra-strand crosslinks.
-
The Linker's Role: The linker does not merely connect the warheads; it determines the distance between alkylation sites (spanning specific DNA sequences) and the activation energy for aziridinium formation (via electronic effects).
Visualization: Mechanism of Action
Figure 1: The activation pathway of bis-3-chloropiperidines. The linker moiety influences the kinetics of the first step and the spatial feasibility of the second.
Comparative Analysis of Linker Moieties
The choice of linker shifts the B-CeP profile from a non-selective, unstable alkylator to a targeted, stable therapeutic. We categorize linkers into three primary classes based on recent Structure-Activity Relationship (SAR) data.
Class A: Flexible Aliphatic Chains (The "Shotgun" Approach)
-
Structure: Polymethylenes or simple alkyl chains connecting the piperidine nitrogens.
-
Bioactivity Profile:
-
Reactivity: Extremely high. The flexibility allows the two warheads to easily find guanine targets, even in distorted DNA/RNA helices.
-
Stability: Poor. High rotational freedom facilitates rapid hydrolysis in aqueous media before the drug reaches the target.
-
Selectivity: Low. These compounds often exhibit high toxicity but lack tumor specificity.
-
-
Key Finding: Longer aliphatic linkers (e.g., propyl vs. ethyl) allow the molecule to bridge more distant bases (e.g., G12 to G20 in HIV-1 TAR RNA), altering the adduct topology.
Class B: Rigid Aromatic Scaffolds (The "Sniper" Approach)
-
Structure: Phenyl, naphthyl, or anthraquinone cores.
-
Bioactivity Profile:
-
Reactivity: Tunable. Electron-donating groups on the aromatic ring accelerate aziridinium formation, while electron-withdrawing groups slow it down.
-
Stability: Significantly improved. The rigidity prevents "back-biting" and non-productive hydrolysis.
-
Selectivity (Tropism): High. Aromatic linkers have demonstrated a specific tropism for pancreatic cancer cells (BxPC-3) .[3] This is likely due to specific cellular uptake mechanisms or interactions with chaperones (e.g., Topoisomerase II) favored by the planar aromatic system.
-
-
Key Finding: Meta- and para- substituted xylene linkers show efficient DNA alkylation, whereas ortho- substitution sterically hinders the reaction.
Class C: Amino Acid Derivatives (The "Tunable" Approach)
-
Structure: Lysine-based linkers (amides or esters).[4]
-
Bioactivity Profile:
-
Reactivity: Moderate. Ester linkages generally reduce reactivity compared to pure alkyl chains, providing a "Goldilocks" zone of stability.
-
Stereochemistry: Crucial. In RNA targeting, D-Lysine linkers have shown superior reactivity compared to L-Lysine, suggesting chiral recognition of the target.
-
Application: Excellent for attaching additional targeting vectors (e.g., peptides) via the amino acid side chain.
-
Data Summary: Performance Matrix
The following table synthesizes data from comparative studies on cytotoxicity and stability.
| Feature | Flexible Aliphatic Linkers | Rigid Aromatic Linkers | Lysine (Amino Acid) Linkers |
| Hydrolytic Stability | Low (< 1 hour half-life) | High (Hours to Days) | Moderate |
| DNA Alkylation Rate | Very Fast | Controlled/Slower | Moderate |
| Cytotoxicity (IC50) | Low µM (High Potency) | Low µM (High Potency) | Mid µM |
| Selectivity | Non-selective | High (Pancreatic Tropism) | Tunable via Side Chain |
| Primary Utility | In vitro DNA/RNA structural probing | Systemic Antitumor Agents | Targeted Conjugates |
| Anthelmintic Activity | Weak (MMIC > 64 µg/mL) | Strong (MMIC 4–16 µg/mL) | Moderate |
Data derived from comparative studies by Göttlich et al. and Helbing et al. (See References).
Experimental Protocols for Linker Evaluation
To validate the influence of a linker, the following self-validating protocols are recommended.
Protocol A: NBP Assay for Alkylating Activity
Purpose: To quantify the kinetic rate of aziridinium formation and subsequent alkylation potential without using expensive DNA substrates.
-
Reagent Preparation: Prepare a 5% solution of 4-(p-nitrobenzyl)pyridine (NBP) in ethylene glycol.
-
Incubation: Mix the B-CeP candidate (100 µM) with NBP solution in Acetate Buffer (pH 4.0) at 37°C.[4]
-
Why pH 4.0? Acidic pH stabilizes the aziridinium ion slightly, allowing kinetic measurement.
-
-
Color Development: At time intervals (0, 15, 30, 60 min), withdraw aliquots and alkalinize with 1M NaOH.
-
Readout: Measure absorbance at 600 nm .
-
Validation: A blue/violet color indicates successful alkylation.
-
Comparison: Plot Absorbance vs. Time. Steep slopes indicate flexible/reactive linkers; shallow slopes indicate rigid/stable linkers.
-
Protocol B: DNA Cross-Linking Gel Shift Assay
Purpose: To determine if the linker allows inter-strand cross-linking (bifunctionality).
-
Substrate: Linearized plasmid DNA (e.g., pUC19, ~2.7 kb).
-
Reaction: Incubate DNA (50 ng/µL) with varying concentrations of B-CeP (0.1 – 50 µM) in 10 mM Tris-HCl (pH 7.4) for 2 hours at 37°C.
-
Denaturation: Add alkaline loading dye (300 mM NaOH) to denature the DNA strands.
-
Electrophoresis: Run on a 1% alkaline agarose gel.
-
Analysis:
-
Control: Denatured DNA runs as a single strand (faster migration).
-
Cross-linked: Covalently linked strands renature or migrate as a double-stranded complex (slower migration).
-
Quantification: The % of dsDNA band intensity correlates to linker efficiency.
-
Decision Framework for Linker Selection
Use this logic flow to select the appropriate linker for your specific drug development goal.
Figure 2: Strategic selection of B-CeP linkers based on therapeutic vs. analytical goals.
Conclusion
The linker in bis-3-chloropiperidines is not a passive tether but a functional determinant of bioactivity.
-
For therapeutic applications requiring systemic circulation and tissue selectivity (particularly pancreatic), rigid aromatic linkers are superior due to enhanced metabolic stability and favorable electronic tuning.
-
For anthelmintic applications , aromatic linkers also outperform aliphatic ones, providing significantly lower Minimum Mobility Inhibitory Concentrations (MMIC).
-
For structural biology (RNA probing), flexible aliphatic linkers remain useful for their high reactivity and ability to bridge distant nucleobases.
References
-
Helbing, T., et al. (2020).[3] Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. ChemMedChem.
-
Kirchner, M., et al. (2025).[5] Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. RSC Medicinal Chemistry.
-
Carraro, C., et al. (2021).[3] Appended Aromatic Moieties in Flexible Bis-3-chloropiperidines Confer Tropism against Pancreatic Cancer Cells. ChemMedChem.
-
Zuravka, I., et al. (2015).[6] Bis-3-chloropiperidines containing bridging lysine linkers: Influence of side chain structure on DNA alkylating activity. Bioorganic & Medicinal Chemistry.
-
Zuravka, I., et al. (2014). Synthesis and DNA Cleavage Activity of Bis-3-chloropiperidines as Alkylating Agents. ChemMedChem.
-
Perrone, R., et al. (2022). In Vitro Evaluation of Bis-3-Chloropiperidines as RNA Modulators Targeting TAR and TAR-Protein Interaction. International Journal of Molecular Sciences.
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- 3. Bis-3-chloropiperidines: a novel motif for anthelmintic drug design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05699J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
